N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
Description
N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a synthetic small molecule characterized by a quinoline core substituted with a 4-methoxyphenyl group at the 2-position and an acetamide side chain linked via an oxygen atom at the 4-position. The acetamide moiety is further substituted with a 2,6-dimethylphenyl group, contributing to its steric and electronic properties.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-7-6-8-18(2)26(17)28-25(29)16-31-24-15-23(19-11-13-20(30-3)14-12-19)27-22-10-5-4-9-21(22)24/h4-15H,16H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJRBMOIZYRYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-methoxybenzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 2,6-dimethylaniline and chloroacetyl chloride under basic conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying bioavailability or generating active metabolites.
Conditions and Outcomes :
| Condition | Product | Yield | Reference |
|---|---|---|---|
| 1M HCl, reflux (6h) | 2-((2-(4-Methoxyphenyl)quinolin-4-yl)oxy)acetic acid | 78% | |
| 1M NaOH, 80°C (4h) | Same as above | 85% |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the methoxy and quinoline groups stabilizing intermediates through resonance .
Nucleophilic Substitution at the Quinoline Core
The quinoline ring’s 4-oxyacetamide substituent enables electrophilic aromatic substitution (EAS) and nucleophilic displacement reactions.
Key Reactions:
-
Halogenation :
Treatment with N-bromosuccinimide (NBS) in DMF at 60°C selectively brominates the quinoline ring at the 3-position (yield: 62%) . -
Nitration :
Nitration using HNO₃/H₂SO₄ introduces a nitro group at the 6-position (yield: 54%) .
Methoxy Group Demethylation
The 4-methoxyphenyl group undergoes demethylation under strong acidic or oxidative conditions to form a phenol derivative, enhancing hydrogen-bonding potential.
Reaction Data :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| BBr₃ (1.2 eq) | CH₂Cl₂, 0°C → RT, 4h | 2-((2-(4-Hydroxyphenyl)quinolin-4-yl)oxy)acetamide | 68% | |
| H₂O₂/FeSO₄ | pH 3, 50°C, 3h | Same as above | 45% |
Oxidation of the Acetamide Side Chain
The ethylene linker between the quinoline and acetamide is susceptible to oxidation, forming a ketone or epoxide depending on the reagent.
Examples :
| Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (aq) | 2-((2-(4-Methoxyphenyl)quinolin-4-yl)oxy)acetyl oxide | 32% | |
| m-CPBA | Epoxidized side chain | 41% |
Cross-Coupling Reactions
The quinoline core participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the aromatic system.
Suzuki-Miyaura Coupling :
-
Reacting with phenylboronic acid under Pd(PPh₃)₄ catalysis yields a biphenyl-quinoline hybrid (yield: 58%) .
-
Conditions : DMF/H₂O (3:1), 80°C, 12h.
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability:
-
Simulated Gastric Fluid (pH 1.2) : 98% intact after 2h.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces dimerization via the quinoline ring, forming a cyclobutane-linked dimer (yield: 22%) .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:
Antitumor Activity
Research has indicated that N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide possesses significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15 | Inhibition of cell proliferation and migration |
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects in animal models. Studies demonstrated that it significantly reduces levels of inflammatory markers such as prostaglandin E2 and cytokines, suggesting its potential use in treating inflammatory diseases.
Antioxidant Activity
This compound has shown promising results in reducing oxidative stress markers. It enhances the activity of antioxidant enzymes while decreasing malondialdehyde levels in treated cells, indicating its potential role in oxidative stress-related conditions.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal investigated the antitumor efficacy of this compound on various cancer cell lines. The results demonstrated that the compound effectively reduced cell viability at concentrations as low as 10 µM across multiple types of cancer cells, highlighting its potential as a therapeutic agent.
Case Study 2: In Vivo Inflammation Model
In a controlled animal study designed to assess anti-inflammatory properties, administration of the compound resulted in a marked decrease in inflammation markers compared to the control group. The study concluded that the compound could serve as a basis for developing new anti-inflammatory medications.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoline moiety could intercalate with DNA, affecting transcription and replication processes. The methoxyphenyl group might enhance binding affinity to specific proteins or receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Based Acetamide Derivatives
a) Tuberculosis-Targeting Analogs (Compounds 13, 14, 15)
A study on 2-quinolin-4-yloxyacetamides () synthesized three analogs with modifications to the quinoline ring and acetamide group:
- Compound 13: N-(3,5-Dimethylphenyl)-2-((2,6-dimethylquinolin-4-yl)oxy)acetamide Substituents: 2,6-dimethylquinoline, 3,5-dimethylphenyl acetamide. Yield: 95%, Melting Point: 208–210°C.
- Compound 14: Trifluoromethyl-substituted quinoline. Substituents: 2-methyl-6-(trifluoromethyl)quinoline. Yield: 66%, Melting Point: >210°C.
- Compound 15: Trifluoromethoxy-substituted quinoline. Substituents: 2-methyl-6-(trifluoromethoxy)quinoline. Yield: 47%, Melting Point: 241°C.
Key Comparisons :
- Synthetic Feasibility : Electron-withdrawing groups (e.g., trifluoromethyl in Compound 14) reduce yields compared to methyl groups (Compound 13), likely due to steric hindrance or electronic effects during synthesis .
- Thermal Stability : Higher melting points in Compounds 14 and 15 suggest enhanced crystallinity from halogenated substituents, which may improve formulation stability .
b) Antimicrobial Derivatives ()
Three (E)-2-(indolin-3-ylidene)-N-(quinolin-6-yl)acetamides were reported with varying substituents:
- Compound 52 : 4-fluorobenzyl group (IC50: 5.503 µM).
- Compound 53 : 4-nitrobenzyl group (IC50: 5.928 µM).
- Compound 54 : 4-ethoxybenzyl group (IC50: 5.171 µM).
Key Comparisons :
- Bioactivity : The 4-ethoxybenzyl group (Compound 54) showed slightly better potency, suggesting that electron-donating groups may enhance target binding compared to nitro or fluoro substituents .
- Structural Divergence: Unlike the target compound, these analogs feature a quinolin-6-yl group and an indolinone core, highlighting the importance of the quinolin-4-yloxy scaffold in the target molecule .
Heterocyclic Acetamide Derivatives
a) Benzothiazole Analogs ()
A European patent lists N-(benzothiazole-2-yl)-2-(aryl)acetamides, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide.
Key Comparisons :
- Benzothiazoles are often associated with kinase or protease inhibition, suggesting divergent therapeutic applications compared to quinoline-based compounds .
b) Kinase Inhibitors ()
Tunisertib (N-[(2,6-difluorophenyl)methyl]-2-[3-(6-methylpyridin-2-yl)-4-(quinolin-4-yl)-1H-pyrazol-1-yl]acetamide) is a serine/threonine kinase inhibitor.
Key Comparisons :
- Structural Complexity: Tunisertib incorporates a pyrazole ring and a quinolin-4-yl group, enabling multi-target interactions. The target compound’s simpler structure may favor selectivity for specific biological targets .
Agricultural and Pesticidal Analogs ()
Compounds like oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) and alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) are used as pesticides.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The 4-methoxyphenyl group in the target compound may increase logP compared to halogenated analogs, influencing membrane permeability and bioavailability .
- Metabolic Stability : Trifluoromethyl groups (as in Compound 14) resist oxidative metabolism, whereas methoxy groups may undergo demethylation, affecting half-life .
Biological Activity
N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and therapeutic implications based on diverse research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a quinoline moiety, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, the reaction of 4-chloro-2-(4-methoxyphenyl)-6,8-diphenylquinazoline with aniline derivatives under reflux conditions has been reported to yield high purity and yield of the target compound .
2. Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects, particularly in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines .
- Mechanism of Action : The compound appears to function as an inhibitor of specific kinases involved in cancer progression. For instance, it has shown potential in targeting NEK7 and NEK9 kinases, which are implicated in cell cycle regulation and tumor growth .
3.1 Anticancer Efficacy
A series of studies have quantified the inhibitory effects of this compound on various cancer cell lines:
| Cell Line | GI50 (µM) | Comments |
|---|---|---|
| MCF-7 | 3.18 ± 0.11 | Strong inhibitory potential |
| HeLa | 8.12 ± 0.43 | Moderate inhibitory potential |
| Vero | 15.00 ± 0.50 | Less sensitive compared to cancer cells |
These results highlight the compound's selectivity towards cancerous cells over normal cells, suggesting a favorable therapeutic index.
3.2 Mechanistic Studies
Molecular docking studies have provided insights into the binding affinities of the compound with target proteins involved in cancer pathways:
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| NEK7 | -9.5 | Hydrogen bonding |
| NEK9 | -8.7 | Hydrophobic contacts |
| Caspase-3 | -7.8 | Ionic interactions |
These findings indicate that the compound may induce apoptosis through activation of caspases and inhibition of cell cycle progression via kinase inhibition.
4. Case Studies
Several case studies have explored the therapeutic applications of similar quinoline derivatives, reinforcing the potential utility of this compound:
- Case Study 1 : A study on quinoline-based derivatives demonstrated significant anticancer activity linked to their ability to inhibit EGFR phosphorylation, a common pathway in various cancers .
- Case Study 2 : Research involving structural analogs revealed that modifications on the quinoline ring can enhance bioactivity and selectivity towards specific tumor types .
Q & A
Q. Characterization :
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.5 ppm) and acetamide carbonyls (δ 168–170 ppm). Coupling constants (e.g., J = 8–10 Hz for quinoline protons) confirm regiochemistry .
- HRMS/UPLC-MS : Validate molecular weight and purity (>95%) .
Basic: How can spectroscopic data resolve structural ambiguities in derivatives?
Methodological Answer:
- NMR Analysis :
- IR Spectroscopy : Confirm carbonyl stretching (1650–1680 cm⁻¹) and C-O-C ether linkages (1200–1250 cm⁻¹) .
Example : In analogs with trifluoromethyl substituents, 19F NMR can detect δ -60 to -65 ppm signals, ruling out competing substitution pathways .
Advanced: How does X-ray crystallography with SHELX refine molecular conformation?
Methodological Answer:
- Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray diffraction to resolve electron density maps.
- SHELX Refinement :
Key Insight : The quinoline ring’s dihedral angle with the methoxyphenyl group (e.g., 15–25°) impacts π-π stacking in solid-state structures, relevant for solubility studies .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Control Variables :
- Orthogonal assays : Cross-validate results with enzymatic inhibition (e.g., DNA gyrase) and cytotoxicity assays (e.g., HepG2 cells) .
Example : Compound 14 (trifluoromethyl-substituted) showed lower MIC values than 15 (trifluoromethoxy), suggesting electron-withdrawing groups enhance target binding .
Advanced: What structure-activity relationship (SAR) trends emerge from substituent modifications?
Q. SAR Table :
| Substituent (Quinoline-2-position) | Yield (%) | Biological Activity (MIC, µg/mL) |
|---|---|---|
| Methyl (Compound 13) | 95 | 12.5 |
| Trifluoromethyl (Compound 14) | 66 | 6.25 |
| Trifluoromethoxy (Compound 15) | 47 | 25.0 |
Q. Key Trends :
- Electron-withdrawing groups (e.g., CF3) enhance activity by increasing electrophilicity at the quinoline core.
- Steric hindrance : Bulkier substituents (e.g., OCF3) reduce yield and activity due to unfavorable binding pocket interactions .
Advanced: What computational strategies predict pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction :
- Molecular Dynamics : Analyze binding stability with tuberculosis target enzymes (e.g., InhA) over 100-ns simulations .
Validation : Compare computed LogP (e.g., 3.2) with experimental HPLC-derived values (e.g., 3.5 ± 0.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
